molecular formula C21H21FN2O4S B2658465 4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-2-(m-tolyl)oxazol-5-amine CAS No. 862738-80-5

4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-2-(m-tolyl)oxazol-5-amine

Cat. No. B2658465
CAS RN: 862738-80-5
M. Wt: 416.47
InChI Key: PRSXDQZAZPQVDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-2-(m-tolyl)oxazol-5-amine is a useful research compound. Its molecular formula is C21H21FN2O4S and its molecular weight is 416.47. The purity is usually 95%.
BenchChem offers high-quality 4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-2-(m-tolyl)oxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-fluorophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-2-(m-tolyl)oxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Guanidinium-Functionalized Anion Exchange Polymer Electrolytes

Research by Kim et al. (2011) delves into the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes through an activated fluorophenyl-amine reaction. This method offers precise control over cation functionality without adverse side reactions, directly incorporating guanidinium into stable phenyl rings. Such advancements indicate the compound's relevance in improving anion exchange membranes for energy conversion applications (Kim, Labouriau, Guiver, & Kim, 2011).

Luminescence and Electronic Effects in Organic Compounds

The work of Fedyunyaeva and Shershukov (1993) explores the synthesis and luminescent properties of 4-(5-aryl-2-oxazolyl)benzenesulfonic acid derivatives. The study highlights how the sulfonyl group transmits electronic effects to the molecular π-electron system, influencing solvation fluorochromia and the Stokes shift in polar solvents. This suggests potential applications in developing new luminescent materials and studying molecular electronics (Fedyunyaeva & Shershukov, 1993).

Electrolysis Products of Reactive Dyes

Elizalde-González et al. (2012) identified sulfonyl aromatic alcohols formed by the electrolysis of Reactive Black 5, suggesting the chemical's versatility in generating new compounds through electrolytic reactions. Such findings are essential for understanding the degradation products of dyes and their environmental impacts, providing insights into waste treatment and recycling processes (Elizalde-González et al., 2012).

Curing Systems for Thermosetting Resins

Sun et al. (2015) investigated the reactivity and reaction mechanism of a curing system involving benzoxazine and amine for bis-benzoxazine monomers. The study revealed rapid curing rates and the formation of stable aminomethylphenol structures, indicating the compound's potential in developing advanced thermosetting resins with improved chemical structure, material properties, and processability (Sun et al., 2015).

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-(3-methylphenyl)-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S/c1-14-4-2-5-15(12-14)19-24-21(20(28-19)23-13-17-6-3-11-27-17)29(25,26)18-9-7-16(22)8-10-18/h2,4-5,7-10,12,17,23H,3,6,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSXDQZAZPQVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)NCC3CCCO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.